N~6~-(2-methoxyethyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-(2-METHOXYETHYL)-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N6-(2-METHOXYETHYL)-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N6-(2-METHOXYETHYL)-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in oncology and neurology.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidines, N6-(2-METHOXYETHYL)-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
- N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamine
- N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine .
These compounds share a similar core structure but differ in their substituents, leading to variations in their reactivity and biological activity.
Properties
Molecular Formula |
C16H20N6O |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
6-N-(2-methoxyethyl)-1-methyl-4-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H20N6O/c1-11-5-4-6-12(9-11)19-14-13-10-18-22(2)15(13)21-16(20-14)17-7-8-23-3/h4-6,9-10H,7-8H2,1-3H3,(H2,17,19,20,21) |
InChI Key |
WIIXZFYTFAXRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCOC)C |
Origin of Product |
United States |
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